molecular formula C18H22N2O2 B13953172 Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- CAS No. 64346-72-1

Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-

Cat. No.: B13953172
CAS No.: 64346-72-1
M. Wt: 298.4 g/mol
InChI Key: QQNXJCNADYMERX-UHFFFAOYSA-N
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Description

Table 1: Structural Features and Hypothesized Roles in N-[3-(Diethylamino)-4-Methoxyphenyl]benzamide

Structural Element Hypothesized Role
Benzamide core Facilitates hydrogen bonding with enzymatic targets; imparts structural rigidity.
3-Diethylamino substituent Enhances lipophilicity for BBB penetration; potential hydrogen-bond donor/acceptor.
4-Methoxy substituent Modulates electronic properties; participates in hydrophobic interactions.

The synthesis of such derivatives typically involves coupling substituted anilines with benzoyl chloride derivatives. For example, picolinamide analogs were prepared using DCC and HOBt as coupling agents, yielding compounds with IC~50~ values <3 µM against AChE. While specific synthetic protocols for N-[3-(diethylamino)-4-methoxyphenyl]benzamide remain undisclosed in public literature, its structural analogs suggest routes involving Ullmann condensation or nucleophilic acyl substitution.

Properties

CAS No.

64346-72-1

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

N-[3-(diethylamino)-4-methoxyphenyl]benzamide

InChI

InChI=1S/C18H22N2O2/c1-4-20(5-2)16-13-15(11-12-17(16)22-3)19-18(21)14-9-7-6-8-10-14/h6-13H,4-5H2,1-3H3,(H,19,21)

InChI Key

QQNXJCNADYMERX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The key intermediate for this compound is an appropriately substituted aniline derivative, specifically 3-(diethylamino)-4-methoxyaniline , which undergoes acylation to form the benzamide.

Acylation of Substituted Aniline

A common and effective approach involves the reaction of the substituted aniline with benzoyl chloride or a related benzoyl derivative under basic conditions to form the benzamide linkage.

  • Solvents: Methylene chloride or acetic acid are frequently used as solvents.
  • Bases: Pyridine, triethylamine, or sodium acetate serve as bases to neutralize the hydrochloric acid formed during acylation.
  • Temperature: The reaction is typically conducted between 0°C to 50°C, with 0°C to 20°C preferred to control reaction rate and selectivity.

Introduction of the Diethylamino Group

The diethylamino substituent can be introduced via nucleophilic substitution on a suitable halogenated aromatic precursor or by reaction of an ω-haloacylanilide intermediate with diethylamine.

  • The ω-haloacylanilide intermediate is prepared by reacting the aniline with ω-haloacetyl halides.
  • The secondary amine (diethylamine) is reacted either neat or in solvents such as water or lower alkanols at 25–50°C to yield the substituted intermediate.

Reduction and Functional Group Transformations

In some synthetic routes, reduction steps using lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF) at 60–80°C are employed to convert intermediates to the corresponding amines or diamines before final acylation.

Final Acylation Step

The final step involves reacting the substituted amine intermediate with benzoyl chloride derivatives, often 4-[(alkylsulfonyl)amino]benzoyl chloride, in solvents such as THF, methylene chloride, or chloroform at 0°C to 50°C, usually around 0°C, in the presence of a base like pyridine or triethylamine.

Detailed Reaction Scheme Summary

Step Reactants Conditions Products Yield (%) Notes
1 Substituted aniline + ω-haloacetyl halide Methylene chloride, pyridine, 0–20°C ω-Haloacylanilide intermediate High Formation of amide precursor
2 ω-Haloacylanilide + Diethylamine Neat or solvent (water/alkanol), 25–50°C N-(3-(diethylamino)-4-methoxyphenyl) intermediate Moderate to high Nucleophilic substitution
3 Intermediate + LiAlH4 Diethyl ether or THF, 60–80°C Reduced amine intermediate High Reduction of oxime or ketone groups if present
4 Amine intermediate + Benzoyl chloride derivative THF or methylene chloride, 0–50°C, base present Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- High Final acylation step

Advanced Directed Metalation Approaches

Recent literature highlights the use of O-carbamate directed ortho metalation (DoM) strategies for regioselective functionalization of aromatic rings, which can be applied to synthesize substituted phenyl derivatives including benzamides.

  • The aryl O-carbamate (ArOAm) group is a strong directing metalation group enabling selective ortho substitution.
  • Sequential metalation, silylation, and carbamoylation steps at low temperatures (-78 °C) allow for precise substitution patterns on the aromatic ring.
  • Electrophilic quenching with reagents such as ClCONEt2 and MeI yields tetrasubstituted aromatic products with good yields (54–86%).

This method can be adapted to prepare the 3-(diethylamino)-4-methoxyphenyl moiety with high regioselectivity before amide bond formation.

Notes on Protecting Groups and Side Reactions

  • N-protecting groups such as benzyl or 4-methoxybenzyl may be employed on amines to prevent undesired reactions during intermediate steps; these groups are removed in the final stages.
  • Side reactions such as nucleophilic attack on halogenated intermediates may require modification of substituents or reaction conditions to improve yields.
  • Newman–Kwart rearrangement is noted for converting O-thiocarbamates to S-thiocarbamates, which may be relevant for related sulfur-containing analogs.

Summary of Key Research Findings

  • The preparation of Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- involves multi-step synthesis starting from substituted anilines, with acylation as a critical step.
  • Directed ortho metalation using O-carbamate groups offers a versatile and strategic approach for regioselective functionalization of the aromatic ring.
  • Reaction conditions such as temperature, solvent, and choice of base significantly affect yields and purity.
  • Lithium aluminum hydride reductions and protecting group strategies are integral for complex intermediate transformations.
  • The synthetic routes are well-established in patent literature and peer-reviewed chemical reviews, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance its binding affinity to these targets, while the methoxy group can influence its pharmacokinetic properties. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure features a diethylamino-methoxyphenyl moiety linked to the benzamide core. Key comparisons with analogs include:

Compound Name Substituents Key Structural Differences Biological Activity (IC₅₀ or % Inhibition) Reference
N-(4-Methoxyphenyl)-3-(4-(3-(4-methoxyphenyl)-3-oxopropyl)benzamido)benzamide (32) Methoxy groups at 4-position; ketone-propyl linker Absence of diethylamino group PTP1B inhibition (IC₅₀ not reported)
(±)-N-[5-(diethylamino)-1-(4-methoxyphenyl)pentyl]-4-nitrobenzamide Diethylamino and nitro groups; pentyl chain Extended alkyl chain; nitro substituent Antifibrillatory (comparable to nibentan)
N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide (H10) Thiourea linkage; methoxyphenylamino group Replacement of diethylamino with thiourea Antioxidant (% inhibition: 87.7)
4-((3-(4-Bromophenyl)-3-oxopropyl)amino)-N-(2-(diethylamino)ethyl)benzamide (3c) Diethylaminoethyl group; bromophenyl ketone Bromine substituent; ethylamino side chain Trypanothione Reductase inhibition

Key Observations :

  • Diethylamino Group: The presence of a diethylamino group (as in the target compound and compound 3c ) enhances solubility and may influence receptor binding via basicity and hydrogen bonding.
  • Methoxy vs. Halogen Substituents : Methoxy groups (e.g., compound 32 ) improve metabolic stability compared to halogenated analogs (e.g., 3c ), which may exhibit higher electrophilic reactivity.
  • Linker Variations : Ketone-propyl linkers (compound 32 ) or thiourea groups (H10 ) alter conformational flexibility and target engagement.

Biological Activity

Benzamide derivatives, particularly N-[3-(diethylamino)-4-methoxyphenyl]benzamide, have garnered attention in pharmaceutical research due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Name: N-[3-(diethylamino)-4-methoxyphenyl]benzamide
Molecular Formula: C17_{17}H22_{22}N2_2O\
Molecular Weight: 286.37 g/mol

The presence of a diethylamino group enhances the lipophilicity of the compound, which may influence its interaction with biological targets.

The biological activity of N-[3-(diethylamino)-4-methoxyphenyl]benzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through:

  • Enzyme inhibition : The compound can inhibit various enzymes, impacting metabolic pathways.
  • Receptor modulation : It may bind to receptors, altering their signaling pathways and leading to physiological effects.

Pharmacological Effects

Research has indicated several pharmacological effects associated with N-[3-(diethylamino)-4-methoxyphenyl]benzamide:

  • Analgesic Properties : Studies suggest that this compound exhibits pain-relieving effects, making it a candidate for further exploration in pain management therapies.
  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation, which is beneficial for conditions such as arthritis and other inflammatory diseases.
  • Antitumor Activity : Preliminary studies indicate that benzamide derivatives can inhibit tumor growth, suggesting potential applications in cancer therapy.

Case Study 1: Analgesic Effect

In a preclinical study, N-[3-(diethylamino)-4-methoxyphenyl]benzamide was tested for its analgesic effects using animal models. The results demonstrated a significant reduction in pain responses compared to control groups, indicating its potential as an analgesic agent.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound. It was administered to models with induced inflammation, resulting in decreased levels of pro-inflammatory cytokines and markers, supporting its use in inflammatory conditions.

Case Study 3: Antitumor Efficacy

A recent investigation evaluated the antitumor effects of N-[3-(diethylamino)-4-methoxyphenyl]benzamide in vitro against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related benzamide compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(2-diethylaminoethyl)-4-iodobenzamideIodine substitutionHigh affinity for melaninUsed in imaging studies
N-(2-dimethylaminoethyl)-4-fluorobenzamideFluorine substitutionEnhanced tumor uptakeImproved pharmacokinetics
N-(4-methoxyphenyl)-N-(2-diethylamino)acetamideAcetamide groupAnalgesic and anti-inflammatoryDual action on pain and inflammation

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